N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide typically involves the condensation of 4-methoxyaniline with an appropriate indole derivative. One common method is the reaction of 4-methoxyaniline with 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the indole ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-hydroxy-4,5,6,7-tetrahydro-1H-indole-3-carboxamide.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial enzymes, exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-chloroacetamide
- N-(4-methoxyphenyl)-2-aminobenzamide
- N-(4-methoxyphenyl)-2-hydroxybenzamide
- N-(4-methoxyphenyl)-2-methylbenzamide
Uniqueness
N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide is unique due to its specific indole structure, which imparts distinct biological activities. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide |
InChI |
InChI=1S/C16H16N2O3/c1-21-11-7-5-10(6-8-11)18-16(20)12-9-17-13-3-2-4-14(19)15(12)13/h5-9,17H,2-4H2,1H3,(H,18,20) |
InChI Key |
BQXYVRNKNGYZPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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